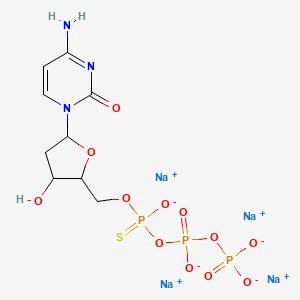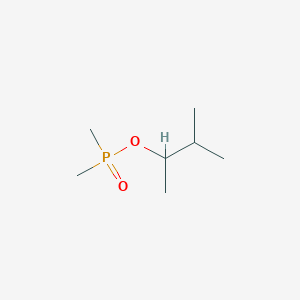
2'-Deoxycytidine-5'-O-(1-thiotriphosphate) sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleotide analog. It is a sulfur-containing derivative of deoxycytidine triphosphate, which plays a crucial role in various biochemical and molecular biology applications. This compound is often used in research settings to study DNA synthesis, repair, and other cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxycytidine with thiophosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphate group. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure consistency and high yield. The final product is often lyophilized and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the thiophosphate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the sulfur atom.
Reducing Agents: Dithiothreitol (DTT) or other thiol-containing compounds can reduce the oxidized sulfur.
Major Products
Oxidized Thiophosphate Derivatives: Formed when the sulfur atom is oxidized.
Reduced Thiophosphate Derivatives: Formed when the oxidized sulfur is reduced back to its original state.
Aplicaciones Científicas De Investigación
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is widely used in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study the mechanisms of DNA polymerases and other enzymes.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential role in antiviral therapies and cancer research.
Industry: Utilized in the development of diagnostic assays and biotechnological applications
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA strands during synthesis. This incorporation can lead to chain termination or altered DNA structures, affecting cellular processes. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxyadenosine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyuridine-5’-O-(1-thiotriphosphate)
Uniqueness
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific base (cytosine) and the presence of a thiophosphate group. This combination allows it to be used in specialized applications where other nucleotide analogs may not be suitable .
Propiedades
Fórmula molecular |
C9H12N3Na4O12P3S |
|---|---|
Peso molecular |
571.15 g/mol |
Nombre IUPAC |
tetrasodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3S.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clave InChI |
NELHAJNNDVTQIM-UHFFFAOYSA-J |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)

![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)

![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)



